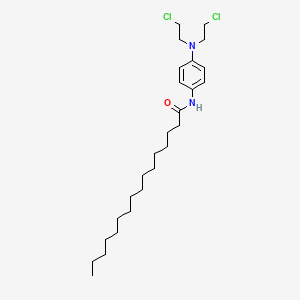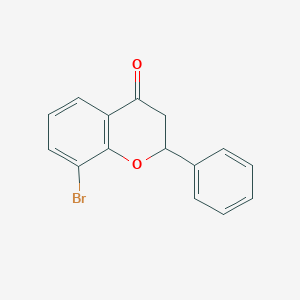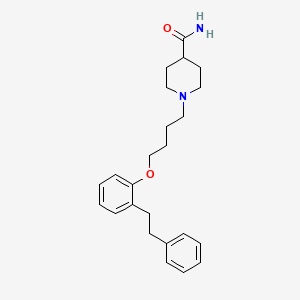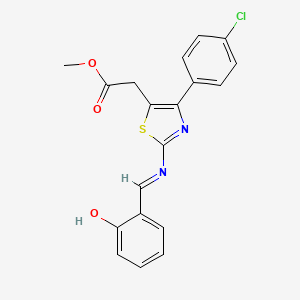
4-(p-Chlorophenyl)-2-((o-hydroxybenzylidene)amino)thiazole-5-acetic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[4-(4-chlorophenyl)-2-[(2-hydroxyphenyl)methylideneamino]-1,3-thiazol-5-yl]acetate is a complex organic compound with a unique structure that includes a thiazole ring, a chlorophenyl group, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(4-chlorophenyl)-2-[(2-hydroxyphenyl)methylideneamino]-1,3-thiazol-5-yl]acetate typically involves multiple steps. One common method includes the condensation of 4-chlorobenzaldehyde with 2-aminothiophenol to form an intermediate Schiff base. This intermediate is then cyclized with chloroacetic acid under acidic conditions to form the thiazole ring. Finally, the esterification of the resulting compound with methanol yields the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(4-chlorophenyl)-2-[(2-hydroxyphenyl)methylideneamino]-1,3-thiazol-5-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Methyl 2-[4-(4-chlorophenyl)-2-[(2-hydroxyphenyl)methylideneamino]-1,3-thiazol-5-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(4-chlorophenyl)-2-[(2-hydroxyphenyl)methylideneamino]-1,3-thiazol-5-yl]acetate involves its interaction with specific molecular targets. The thiazole ring and the hydroxyphenyl group are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-chlorophenyl)acetate
- Methyl 2-(2-chlorophenyl)acetate
- Methyl 4-(bromomethyl)benzoate
Uniqueness
Methyl 2-[4-(4-chlorophenyl)-2-[(2-hydroxyphenyl)methylideneamino]-1,3-thiazol-5-yl]acetate is unique due to its combination of a thiazole ring, a chlorophenyl group, and a hydroxyphenyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
CAS No. |
71013-52-0 |
|---|---|
Molecular Formula |
C19H15ClN2O3S |
Molecular Weight |
386.9 g/mol |
IUPAC Name |
methyl 2-[4-(4-chlorophenyl)-2-[(E)-(2-hydroxyphenyl)methylideneamino]-1,3-thiazol-5-yl]acetate |
InChI |
InChI=1S/C19H15ClN2O3S/c1-25-17(24)10-16-18(12-6-8-14(20)9-7-12)22-19(26-16)21-11-13-4-2-3-5-15(13)23/h2-9,11,23H,10H2,1H3/b21-11+ |
InChI Key |
HCJLHZAGGWZIAU-SRZZPIQSSA-N |
Isomeric SMILES |
COC(=O)CC1=C(N=C(S1)/N=C/C2=CC=CC=C2O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
COC(=O)CC1=C(N=C(S1)N=CC2=CC=CC=C2O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Propan-2-yl)sulfanyl]hepta-1,5-diene](/img/structure/B14475532.png)
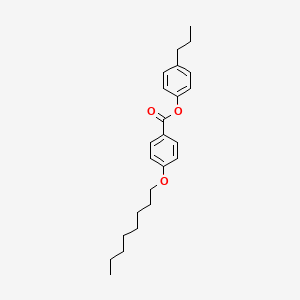
![Methyl 3-chloro-2-[(2-chloroethyl)sulfanyl]butanoate](/img/structure/B14475534.png)

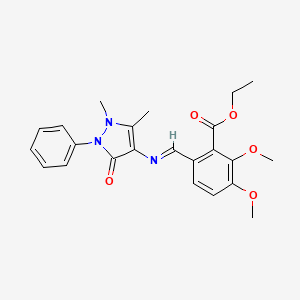
![[2,2,4-trimethyl-3-[(Z)-octadec-9-enoyl]oxypentyl] (Z)-octadec-9-enoate](/img/structure/B14475562.png)


